4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide
Description
4-Benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide is a piperazine derivative characterized by a benzhydryl (diphenylmethyl) group at the 4-position of the piperazine ring and an N-methyl-N-phenylcarboxamide moiety. Piperazine derivatives are widely studied for their diverse pharmacological activities, including central nervous system (CNS) modulation, antimicrobial, and anticancer effects . The benzhydryl group introduces significant steric bulk, which may influence metabolic stability and receptor binding, while the N-methyl-N-phenyl substituents on the carboxamide contribute to lipophilicity and electronic properties.
Properties
IUPAC Name |
4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-26(23-15-9-4-10-16-23)25(29)28-19-17-27(18-20-28)24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-16,24H,17-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCDWGKQOYJASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution Using Carbamoyl Chlorides
A primary method involves reacting 1-benzhydrylpiperazine with N-methyl-N-phenylcarbamoyl chloride under nucleophilic acyl substitution conditions. The benzhydrylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride.
Reaction Scheme:
Conditions:
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Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl
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Temperature: 0°C to room temperature (20–25°C)
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Reaction Time: 12–24 hours
Yield: Analogous carboxamide syntheses report yields of 45–72% under similar conditions.
Two-Step Synthesis via Piperazine Carbonyl Chloride Intermediate
An alternative route involves synthesizing a piperazine carbonyl chloride intermediate, followed by coupling with N-methylaniline:
Step 1: Formation of 1-Benzhydrylpiperazine-1-carbonyl Chloride
Step 2: Amidation with N-Methylaniline
Optimization Notes:
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Phosgene offers higher reactivity but requires stringent safety measures.
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Thionyl chloride is a safer alternative but may require longer reaction times.
Critical Parameter Optimization
Solvent Selection
Polar aprotic solvents like DCM or THF are preferred due to their ability to dissolve both aromatic amines and carbamoyl chlorides. DMSO, while polar, may induce side reactions at elevated temperatures.
Stoichiometry and Equivalents
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Carbamoyl Chloride: 1.2 equivalents to ensure complete conversion of the piperazine.
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Base: 2.5 equivalents to neutralize HCl and drive the reaction forward.
Temperature Control
Reactions performed at 0°C minimize side products (e.g., over-alkylation), while room temperature conditions reduce reaction time.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (predicted based on analogs):
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Benzhydryl Protons: δ 7.16–7.37 (multiplet, 10H, Ar–H)
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Piperazine Protons: δ 2.20–3.44 (broad singlet, 8H, piperazine–CH₂)
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N-Methyl Group: δ 2.98 (singlet, 3H, CH₃)
¹³C NMR:
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acyl Substitution | N-Methyl-N-phenylcarbamoyl Chloride | 45–65% | Single-step, fewer intermediates | Requires pure carbamoyl chloride |
| Two-Step Synthesis | Phosgene/Thionyl Chloride + Aniline | 50–70% | Flexible for derivative synthesis | Hazardous reagents, longer timeline |
Challenges and Mitigation Strategies
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Carbamoyl Chloride Instability: Store under inert atmosphere at –20°C to prevent hydrolysis.
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Low Yields: Use high-purity starting materials and optimize base stoichiometry.
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Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound.
Industrial-Scale Considerations
Large-scale synthesis requires:
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Continuous flow reactors to safely handle phosgene derivatives.
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In-line IR spectroscopy for real-time monitoring of carbonyl chloride formation.
Chemical Reactions Analysis
Types of Reactions
4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzhydryl piperazine derivatives, including 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide. A series of novel compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (H37Rv strain). The synthesized hybrids demonstrated excellent anti-tuberculosis activity with minimal cytotoxicity, indicating their potential as therapeutic agents in treating resistant strains of tuberculosis .
Table 1: Antimicrobial Activity of Benzhydryl Piperazine Derivatives
| Compound ID | MIC (μg/mL) | Comparison Drug | Activity Level |
|---|---|---|---|
| 7a | 1.56 | Ethambutol | Comparable |
| 7y | 0.78 | Rifampicin | Superior |
| 7c | >25 | Isoniazid | Inferior |
Antiparasitic Properties
The compound's structural features make it a candidate for antiparasitic drug development. Research has indicated that derivatives with similar piperazine structures exhibit activity against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The design of N-benzenesulfonyl derivatives has shown promising in vitro activity, suggesting a pathway for developing new treatments for parasitic infections .
Potassium Channel Activation
Another area of interest is the compound's potential as a potassium channel activator. Potassium channels play crucial roles in various physiological processes, and their modulation can lead to therapeutic benefits in conditions like hypertension and arrhythmias. Studies have explored the synthesis of derivatives that activate calcium-dependent potassium channels, which could lead to novel cardiovascular therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of the compound is essential for optimizing its pharmacological properties. SAR studies have revealed that modifications on the piperazine ring and the introduction of electron-withdrawing groups significantly affect the biological activity of these compounds. For instance, substituents on the benzene rings have been shown to enhance antimicrobial efficacy .
Case Study 1: Synthesis and Biological Evaluation
A study conducted on a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated their potential as anti-tuberculosis agents. The research involved synthesizing various derivatives and assessing their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. The findings indicated that specific structural modifications led to enhanced activity compared to standard treatments .
Case Study 2: Antiparasitic Activity
In another investigation, N-benzenesulfonyl derivatives were tested against Trypanosoma cruzi. The results showed significant dose-dependent inhibition of parasite growth, highlighting the potential for further development into effective antiparasitic drugs .
Mechanism of Action
The mechanism of action of 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine-Carboxamide Derivatives
Piperazine-carboxamide derivatives are a versatile class of compounds with variations in substituents impacting their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Piperazine-Carboxamide Derivatives
Key Comparative Insights
Steric and Electronic Effects
- Benzhydryl vs. Smaller Substituents : The benzhydryl group in the target compound introduces significant steric hindrance compared to smaller substituents like ethyl (in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) or benzyl. This bulk may enhance metabolic stability by shielding the piperazine core from enzymatic degradation but could reduce binding affinity to certain receptors .
- N-Methyl-N-phenyl vs.
Physicochemical Properties
- Melting Points : Electron-withdrawing substituents (e.g., fluorine, chlorine) on the carboxamide’s aryl group correlate with higher melting points, as seen in A3 (196.5–197.8 °C) and A6 (189.8–191.4 °C) . The benzhydryl group’s bulk may similarly elevate the melting point of the target compound.
- Solubility: Bulky hydrophobic groups like benzhydryl likely reduce aqueous solubility compared to analogues with polar substituents (e.g., quinazolinone in A3).
Biological Activity
4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide, also known as AKOS002245445, is a synthetic organic compound belonging to the class of piperazinecarboxamide derivatives. This compound has garnered attention due to its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O, with a molecular weight of approximately 371.475 g/mol. The compound features a piperazine ring, which is substituted with benzhydryl and phenyl groups, along with a carboxamide functional group that contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O |
| Molecular Weight | 371.475 g/mol |
| Functional Groups | Piperazine, Carboxamide |
Research indicates that this compound exhibits affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions are critical for its potential applications in treating psychiatric disorders such as schizophrenia and depression. The compound’s ability to modulate neurochemical pathways suggests it may influence mood and behavior by altering neurotransmitter levels.
Key Mechanisms:
- Serotonergic Modulation : The compound can bind to serotonin receptors, potentially enhancing serotonergic signaling.
- Dopaminergic Activity : Its interaction with dopamine receptors may help regulate dopaminergic pathways involved in mood regulation.
Antipsychotic Potential
In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis in cancer cell lines, indicating its potential use as an antipsychotic agent. The compound has shown promising results in modulating receptor activity associated with psychiatric conditions.
Cancer Research Applications
Recent studies have explored the compound's effects on various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The compound has been observed to induce apoptosis in these cells through mechanisms involving cell cycle alterations and phosphatidylserine translocation.
| Cell Line | Effect Observed |
|---|---|
| MDA-MB-231 | Induction of apoptosis |
| Various Cancer Lines | Modulation of cell proliferation |
Case Studies
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Study on Apoptosis Induction :
A study published in Molecules reported that treatment with this compound led to a significant increase in early apoptotic cells in MDA-MB-231 cells after 48 hours of exposure. This effect was time-dependent and correlated with changes in the cell cycle distribution. -
Receptor Interaction Studies :
Research conducted on receptor binding affinity showed that the compound competes effectively with known ligands for serotonin and dopamine receptors, suggesting its potential as a multi-target therapeutic agent for neuropsychiatric disorders.
Q & A
How can researchers optimize the synthesis of 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide?
Basic Question
Methodological Answer:
The synthesis typically involves coupling a benzhydryl-substituted piperazine precursor with methylphenyl carbamoyl chloride. Key steps include:
- Coupling Agents: Use carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxamide bond .
- Solvent Optimization: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
- Temperature Control: Maintain 0–25°C to minimize side reactions.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
What analytical techniques are critical for characterizing this compound?
Basic Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign aromatic (δ 6.5–7.5 ppm) and aliphatic protons (δ 2.5–4.0 ppm for piperazine and methyl groups). Overlapping signals may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemistry and crystal packing; prepare single crystals via slow evaporation in dichloromethane/hexane .
How can researchers evaluate the biological activity of this compound?
Advanced Question
Methodological Answer:
- Target Identification: Screen against GPCRs or kinases using radioligand binding assays (e.g., ³H-labeled antagonists).
- Cellular Assays: Assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .
- In Vivo Models: Test pharmacokinetics (oral bioavailability, half-life) in rodents. Adjust substituents (e.g., benzhydryl vs. benzyl) to modulate activity .
What methodologies are used for structure-activity relationship (SAR) analysis?
Advanced Question
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified benzhydryl (e.g., halogenated or methylated derivatives) and compare IC₅₀ values in target assays .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes to receptors like 5-HT₂A or σ₁ .
- Data Correlation: Use regression models to link logP values (lipophilicity) with membrane permeability .
How to address contradictions in biological activity data across studies?
Advanced Question
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Substituent Effects: Discrepancies may arise from stereochemistry (e.g., R vs. S enantiomers) or impurities. Validate purity via HPLC (>95%) .
- Meta-Analysis: Compare data with structurally similar piperazine derivatives (e.g., 4-benzyl analogs) to identify trends .
What in silico strategies predict metabolic stability?
Advanced Question
Methodological Answer:
- CYP450 Metabolism: Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-methyl groups prone to oxidation) .
- Docking to CYP3A4: Simulate binding to assess metabolic liability. Prioritize derivatives with bulky substituents near labile sites .
How to resolve overlapping signals in NMR spectra?
Advanced Question
Methodological Answer:
- Decoupling Experiments: Apply ¹H-¹³C HSQC to distinguish aromatic protons from piperazine CH₂ groups .
- Variable Temperature NMR: Raise temperature to 40°C to reduce rotational barriers and simplify splitting patterns .
What methods separate enantiomers of this compound?
Advanced Question
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol (90:10). Monitor elution via UV (254 nm) .
- Chiral Derivatization: React with Mosher’s acid chloride and analyze ¹⁹F NMR .
How to assess stability under physiological conditions?
Advanced Question
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–8) for 24h; quantify degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>150°C suggests shelf stability) .
What techniques measure binding affinity to enzymes?
Advanced Question
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-enzyme interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
